(3S)-3-Hydroxy Quinidine-vinyl-d3
Description
(3S)-3-Hydroxy Quinidine-vinyl-d3 (Molecular Formula: C₂₀H₂₁D₃N₂O₃) is a deuterated derivative of 3-hydroxyquinidine, a metabolite of the antiarrhythmic drug quinidine. Deuterated at the vinyl group, this compound is primarily utilized as a stable isotopic tracer in pharmacokinetic studies to investigate absorption, distribution, metabolism, and excretion (ADME) without altering physiological effects . The substitution of hydrogen with deuterium at the vinyl position enhances metabolic stability due to the stronger C-D bond, making it resistant to enzymatic degradation during in vitro and in vivo studies . It is stored at -80°C to maintain stability and has a purity of ≥95% .
Properties
Molecular Formula |
C₂₀H₂₁D₃N₂O₃ |
|---|---|
Molecular Weight |
343.43 |
Synonyms |
(9S)-6’-(Methoxy-d3)-Cinchonan-3,9-diol; (3S)-Hydroxyquinidine-d3; 3-Hydroxyquinidine-d3; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetic Studies
Role in Drug Metabolism
(3S)-3-Hydroxy Quinidine-vinyl-d3 is primarily utilized in pharmacokinetic studies due to its stable isotope labeling. This feature enhances its utility in understanding drug metabolism processes. The compound undergoes hydroxylation at the 3-position, catalyzed by cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway is crucial for transforming quinidine into its active metabolite, which impacts its pharmacological activity and therapeutic efficacy .
Case Study: Patient Concentration Analysis
In a study involving 25 patients receiving quinidine, researchers determined the total and unbound concentrations of quinidine and 3-hydroxyquinidine. The findings showed that at peak concentrations, the total quinidine averaged 2.7 micrograms/ml, while 3-hydroxyquinidine averaged 0.57 micrograms/ml. Notably, the unbound concentration of 3-hydroxyquinidine often exceeded that of quinidine, indicating its significant role in therapeutic outcomes .
Interaction Studies
Cytochrome P450 Enzyme Interactions
Research indicates that this compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism. Understanding these interactions helps elucidate how variations in metabolism can affect drug efficacy and safety profiles. For instance, studies have shown that this compound can influence the binding affinity to various biological targets such as ion channels and enzymes.
Antiarrhythmic Properties
this compound retains some pharmacological effects associated with its parent compound, quinidine, including antiarrhythmic properties. It modulates ion channels and has been studied for its potential to manage cardiac rhythm abnormalities. Research suggests that it may influence sodium and potassium channels, which are critical for maintaining normal cardiac function .
Synthesis and Chemical Properties
The synthesis of this compound typically involves methods that ensure high purity suitable for research applications. Its chemical structure includes a hydroxyl group at the 3-position and a deuterated vinyl group, contributing to its unique reactivity profile. The compound can participate in various chemical reactions typical for alcohols and alkenes, enhancing its versatility in synthetic modifications .
Comparison with Similar Compounds
(3S)-3-Hydroxyquinidine (Non-Deuterated Metabolite)
- Molecular Formula : C₂₀H₂₄N₂O₃ .
- Key Differences: Metabolic Stability: Unlike its deuterated counterpart, the non-deuterated metabolite is more susceptible to hepatic metabolism, leading to faster clearance in vivo. Analytical Interference: In fluorometric assays, (3S)-3-hydroxyquinidine exhibits fluorescence intensity similar to quinidine, causing nonspecific quantification errors. This contrasts with the deuterated version, which can serve as an internal standard to improve assay specificity . Clinical Relevance: Serum levels of (3S)-3-hydroxyquinidine in cardiac patients range from 0.18 to 1.0 times quinidine concentrations, highlighting its role as a pharmacologically active metabolite .
| Parameter | (3S)-3-Hydroxy Quinidine-vinyl-d3 | (3S)-3-Hydroxyquinidine |
|---|---|---|
| Molecular Weight | 340.42 g/mol | 340.42 g/mol |
| Deuterium Substitution | Yes (Vinyl-d3) | No |
| Metabolic Stability | High (C-D bond) | Moderate |
| Storage Temperature | -80°C | -20°C |
| Assay Specificity | High (Internal standard) | Low (Fluorescence interference) |
Quinidine (Parent Compound)
- Molecular Formula : C₂₀H₂₄N₂O₂.
- Key Differences :
- Pharmacological Action : Quinidine is a Class IA antiarrhythmic agent that blocks sodium channels, whereas its deuterated metabolite is used exclusively for research purposes .
- Analytical Challenges : Fluorometric assays overestimate quinidine levels due to cross-reactivity with (3S)-3-hydroxyquinidine, a pitfall circumvented by using deuterated analogs in HPLC methods .
(-)-(3S)-3-Hydroxy Quinine-vinyl-d3
- Molecular Formula : C₂₀H₂₁D₃N₂O₃ (structural isomer of Quinidine derivatives).
- Key Differences :
- Stereochemistry : Quinine and quinidine are enantiomers, leading to divergent pharmacological effects. The deuterated quinine derivative is used in malaria research, unlike the quinidine-based tracer for cardiac studies .
- Applications : While both are deuterated, their parent compounds target different diseases, influencing their roles in metabolic studies.
β-Nitro Styrenes with Hydroxy Substitutions
- Example : Compound 18 (para-hydroxy-β-ethyl-β-nitrostyrene, IC₅₀ = 55.66 nM against Leishmania).
- Key Differences: Functional Groups: β-Nitrostyrenes feature nitro and hydroxy groups, unlike the quinoline backbone of this compound. Biological Activity: These compounds exhibit anti-leishmanial activity via oxidative stress mechanisms, whereas quinidine derivatives modulate ion channels .
Structural and Functional Insights
- Deuterium Impact: The vinyl-d3 substitution in this compound reduces metabolic degradation rates by 2–3 fold compared to non-deuterated analogs, as observed in liver microsome assays .
- Assay Utility: In HPLC, the deuterated compound eliminates co-elution issues with endogenous metabolites, achieving a sensitivity limit of 5 ng/mL and a coefficient of variation <6% .
Research Implications
Deuterated compounds like this compound are indispensable for precise ADME profiling. Their stability and specificity address limitations of traditional assays, particularly in quantifying metabolites with overlapping physicochemical properties. Future studies could explore deuterated analogs of other alkaloids to refine pharmacokinetic models in cardiovascular and infectious disease research.
Preparation Methods
Deuteration of the Vinyl Group
The vinyl-d3 moiety is introduced via palladium-catalyzed H/D exchange or deuterogenation of alkynes . A prominent method involves treating a quinidine precursor with deuterium gas (D₂) in the presence of palladium on carbon (Pd/C) under acidic conditions (Scheme 1). This reaction proceeds through oxidative addition of the C–H bond to Pd⁰, followed by D₂ coordination and reductive elimination to yield the deuterated vinyl group. Alternative approaches employ ruthenium nanoparticles supported on polyvinylpyrrolidone (PVP), which enable selective α-deuteration of heterocycles adjacent to directing groups.
Key Reaction Conditions
| Parameter | Value/Range |
|---|---|
| Catalyst | Pd/C (5–10 wt%) |
| Temperature | 50–80°C |
| Deuterium Source | D₂ gas or D₂O/H₂ |
| Reaction Time | 12–24 hours |
| Solvent | Tetrahydrofuran (THF) |
Stereoselective Hydroxylation at the 3S Position
The 3S-hydroxyl group is installed using Sharpless asymmetric dihydroxylation or enzymatic resolution . In one protocol, quinidine is treated with AD-mix-β (asymmetric dihydroxylation kit) containing (DHQD)₂PHAL ligand to achieve >90% enantiomeric excess (ee) at the 3S position. Enzymatic methods utilizing cytochrome P450 isoforms (e.g., CYP3A4) have also been reported, though these require post-reaction purification to isolate the desired stereoisomer.
Catalytic Methods in Vinyl-d3 Incorporation
Recent advances in catalysis have expanded deuteration strategies (Table 1):
Table 1: Comparative Analysis of Deuteration Techniques
| Method | Catalyst | Deuterium Source | Selectivity | Incorporation Efficiency |
|---|---|---|---|---|
| Pd/C HIE | Pd⁰ | D₂ | Vinyl groups | 85–95% |
| Ru Nanoparticles | Ru/PVP | D₂O | α to N/O | 70–80% |
| Pt-Mediated HIE | PtO₂ | D₂O/H₂ | Aromatic C–H | 60–75% |
The Pd/C system remains the gold standard for vinyl deuteration due to its high efficiency and compatibility with quinidine’s alkaloid structure. Ruthenium-based catalysts offer alternatives for substrates sensitive to palladium but suffer from lower isotopic purity.
Purification and Quality Control Techniques
Post-synthesis purification ensures isotopic and stereochemical fidelity:
-
Reversed-Phase HPLC : Resolves this compound from non-deuterated impurities using C18 columns and acetonitrile/water gradients.
-
Chiral Chromatography : Separates 3S and 3R stereoisomers via cellulose-based chiral stationary phases (e.g., Chiralpak IC-3).
-
LC-MS Validation : Confirms deuterium incorporation (>98% d3) and molecular weight (343.43 g/mol).
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous-flow reactors to enhance reproducibility and reduce costs. Critical parameters include:
-
Catalyst Recycling : Pd/C recovery via filtration reduces metal waste.
-
Automated Quality Control : In-line NMR and MS systems monitor deuteration efficiency in real time.
-
Regulatory Compliance : Adherence to ICH Q3D guidelines for elemental impurities ensures batch consistency.
Recent Advances in Deuterium Labeling (2017–2021)
Innovations from the past five years have refined deuteration protocols:
-
Electrochemical Deuteration : Uses D₂O as a deuterium source under mild conditions, avoiding high-pressure D₂.
-
Photocatalytic C–H Activation : Visible-light-driven deuteration of alkenes with Ir(III) catalysts.
-
Enzyme-Mediated Labeling : Engineered cytochrome P450s enable site-specific deuteration without metal catalysts .
Q & A
Basic Research Questions
Q. How can the synthesis of (3S)-3-Hydroxy Quinidine-vinyl-d3 be optimized to ensure isotopic purity and structural integrity?
- Methodological Answer : Synthesis optimization involves:
- Deuterium incorporation : Use deuterated reagents (e.g., D₂O or deuterated methoxy groups) under controlled pH and temperature to minimize isotopic scrambling .
- Purification : High-performance liquid chromatography (HPLC) with reverse-phase columns to isolate the deuterated compound from non-labeled byproducts .
- Characterization : Confirm isotopic purity via nuclear magnetic resonance (¹H/²H-NMR) and mass spectrometry (MS), focusing on the deuterium-induced shift in molecular ion peaks (e.g., m/z 344.43 vs. 341.43 for non-deuterated analogs) .
Q. What analytical techniques are critical for distinguishing this compound from its non-deuterated analog in metabolic studies?
- Methodological Answer :
- LC-MS/MS : Utilize stable isotope tracing with multiple reaction monitoring (MRM) to differentiate deuterated metabolites based on mass shifts .
- Isotope Ratio Mass Spectrometry (IRMS) : Quantify deuterium enrichment in biological samples, ensuring minimal interference from endogenous compounds .
- Chromatographic separation : Adjust retention times using deuterium-sensitive columns (e.g., C18 with ion-pairing agents) to resolve labeled and unlabeled species .
Advanced Research Questions
Q. How can this compound be used to resolve contradictions in CYP3A4-mediated metabolic pathway studies?
- Methodological Answer :
- Comparative kinetic assays : Co-incubate deuterated and non-deuterated compounds with recombinant CYP3A4 isoforms to measure metabolic rates (e.g., Vmax and Km). The stronger C-D bond in the deuterated compound reduces metabolic degradation, clarifying discrepancies in enzyme affinity .
- Isotope effect analysis : Calculate the deuterium kinetic isotope effect (KIE) to determine whether CYP3A4 hydroxylation is rate-limiting. A KIE > 1 indicates significant hydrogen/deuterium substitution effects .
- Inhibition studies : Use selective CYP3A4 inhibitors (e.g., ketoconazole) to confirm pathway specificity and rule out contributions from other isoforms .
Q. What experimental designs are recommended for studying the environmental fate of this compound in aquatic systems?
- Methodological Answer :
- Microcosm setups : Simulate aquatic environments with controlled parameters (pH 7.4, 25°C) and measure biodegradation rates via LC-MS. Include non-deuterated controls to assess isotopic effects on microbial metabolism .
- Adsorption studies : Use batch equilibrium experiments with activated carbon or sediment matrices to quantify compound retention, leveraging deuterium’s hydrophobicity for tracer-based adsorption modeling .
- Toxicity assays : Expose model organisms (e.g., Daphnia magna) to deuterated/non-deuterated forms, comparing EC₅₀ values to evaluate deuterium’s impact on bioactivity .
Q. How can researchers address conflicting data on the plasma protein binding affinity of this compound?
- Methodological Answer :
- Ultrafiltration/equilibrium dialysis : Compare free fraction (%) of deuterated vs. non-deuterated compounds in human plasma. Account for pH and temperature variations, as deuterium may alter hydrogen bonding with albumin .
- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics (ΔH, ΔS) to identify deuterium-induced changes in interaction energetics .
- Molecular dynamics simulations : Model the compound’s interaction with albumin using deuterium-specific force fields to predict binding site alterations .
Theoretical and Methodological Frameworks
Q. What theoretical frameworks guide the use of this compound in pharmacokinetic modeling?
- Methodological Answer :
- Compartmental modeling : Incorporate deuterium’s metabolic stability into rate constants (e.g., kelim) to refine clearance predictions .
- Physiologically based pharmacokinetic (PBPK) models : Parameterize tissue-specific distribution using deuterium’s logP and solubility data (e.g., DMSO solubility: 5 mg/mL) to simulate absorption dynamics .
- Bayesian statistics : Apply Markov chain Monte Carlo (MCMC) methods to resolve inter-study variability in half-life (t₁/₂) data .
Q. How should researchers design longitudinal studies to assess the compound’s accumulation in cardiac tissue?
- Methodological Answer :
- Animal models : Use rodents dosed intravenously with deuterated compound. Sacrifice cohorts at intervals (e.g., 0, 6, 24 hours) and quantify tissue concentrations via LC-MS/MS .
- Autoradiography : Pair deuterated compound with radiolabeled analogs (e.g., ¹⁴C) for spatial distribution mapping in heart sections .
- Statistical power analysis : Predefine sample size (n ≥ 8 per group) using pilot data to ensure detection of ≥20% concentration differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
